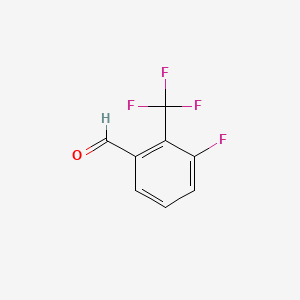

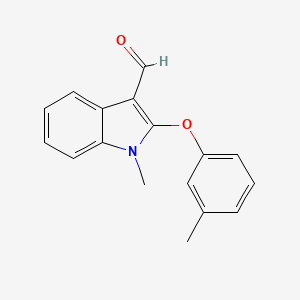

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

Overview

Description

The compound "2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid" is a fluorinated naphthyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the preparation of a novel trifluoromethyl-substituted bis(ether amine) monomer, which is then used to synthesize fluorinated polyimides . Similarly, the synthesis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, a reagent for carboxylic acid derivatization, involves a two-step process starting from 2,3-naphthalenedicarboxylic anhydride . These methods suggest that the synthesis of "2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid" could also involve multi-step reactions, possibly starting from a naphthyridine precursor and introducing the trifluoromethyl group through a halogenated intermediate.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for disorder in the carboxylic acid groups, as seen in the redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid . The presence of a trifluoromethyl group can influence the electronic properties and steric hindrance, which in turn affects the molecular conformation and reactivity.

Chemical Reactions Analysis

Compounds with naphthyridine and carboxylic acid functionalities can participate in various chemical reactions. For instance, they can form ester derivatives for chromatographic detection , or engage in proton-transfer complexes with carboxylic acids, leading to the formation of supramolecular networks . The trifluoromethyl group can enhance the reactivity and selectivity of these compounds in derivatization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds include high thermal stability, low moisture absorption, and low dielectric constants, as seen in the fluorinated polyimides derived from a bis(ether amine) monomer . The presence of the trifluoromethyl group can also influence the solubility and electronic properties, which are important for applications in materials science and analytical chemistry .

Scientific Research Applications

Antibacterial Applications

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives exhibit significant antibacterial properties. For instance, certain esters, carbonitriles, and carboxamides of this compound have been synthesized and demonstrated protective effects against E. coli and other gram-negative bacterial infections in animal models. The mechanism seems to operate through a pro-drug type, as these agents did not show in vitro activity, indicating a possible metabolic activation in vivo (Santilli et al., 1975).

Anti-inflammatory and Analgesic Properties

Compounds related to 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid have been noted for their potent analgesic and anti-inflammatory activities. Some derivatives have been identified to offer analgesic or anti-inflammatory effects without inducing acute gastrolesivity, which is a significant advantage for their potential therapeutic use (Roma et al., 2010).

Furthermore, certain 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives have been synthesized and shown to possess comparable or improved analgesic activity and lower ulcerogenic effect when compared to standard treatments like aspirin, ibuprofen, and flufenamic acid (Cocco et al., 2004).

Imaging and Diagnostic Applications

A particular derivative, 2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, [18F]DCFPyL, has been synthesized and evaluated as a potential imaging agent for prostate-specific membrane antigen (PSMA). This compound exhibited high binding affinity and specificity for PSMA, suggesting its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCQXBZSADFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380552 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

CAS RN |

240408-97-3 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)